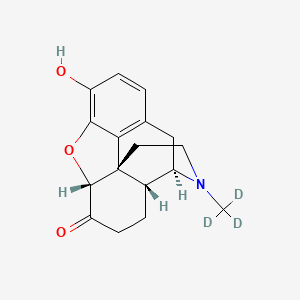

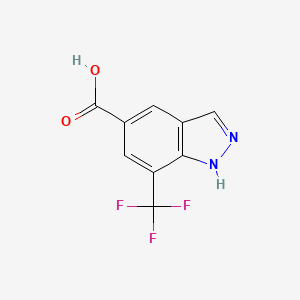

奈拉替尼二甲胺 N-氧化物

描述

Neratinib dimethylamine N-oxide is an irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity . It is a protein kinase inhibitor used to treat breast cancer that overexpresses the HER2 receptor .

Synthesis Analysis

The synthesis of Neratinib involves the Wittig–Horner reaction, a classic method to get alkenes by reacting phosphonates with carbonyl compounds . Ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal are used to synthesize the 6-position side chain of neratinib .

Molecular Structure Analysis

Neratinib has a chemical formula of C30H29ClN6O3 and a molecular weight of 557.05 . It is a small molecule and is classified as a tyrosine kinase inhibitor .

Chemical Reactions Analysis

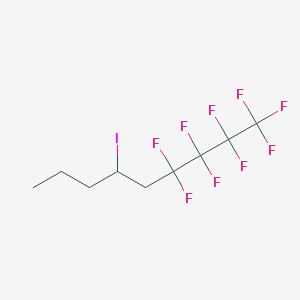

Neratinib is principally metabolized by CYP3A4 and, to a lesser extent, by FMO to active pyridine N-oxide (M3), N-desmethyl (M6), dimethylamine N-oxide (M7), and bis-N-oxide (M11) metabolites .

Physical And Chemical Properties Analysis

Neratinib and its major active metabolites M3, M6, and M7 have a Tmax of 2-8 h . Administration with a high-fat meal increases Cmax by 1.7-fold and total exposure by 2.2-fold . The apparent volume of distribution at steady state is 6433 L .

科学研究应用

Treatment of HER2-Overexpressing Breast Cancer

Neratinib is a novel pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor that has shown promising activity against several types of malignancies, especially HER2-overexpressing breast cancer . It has demonstrated promising clinical activity as monotherapy in HER2-positive breast cancer .

Combination Therapy for Breast Cancer

Neratinib-based combination therapy achieved a higher response rate than neratinib monotherapy . When combined with other anticancer agents, neratinib may hold promise for treating breast cancer with central nervous system metastases .

Safety and Efficacy Profile

A comprehensive review and meta-analysis of 23 prospective clinical trials provided insight into the efficacy and safety profiles of neratinib-based therapies . The most frequently occurring all-grade adverse events in neratinib monotherapy were diarrhea, nausea, and abdominal pain .

Therapeutic Drug Monitoring

A UPLC-MS/MS method was developed for the simultaneous estimation of neratinib and naringenin in rat plasma . This method could be used for therapeutic drug monitoring, which is crucial for optimizing drug therapy and improving patient safety .

Metabolite of Neratinib

Neratinib dimethylamine N-oxide is likely a metabolite, a product formed by the body’s breakdown of Neratinib. Understanding the metabolism of drugs is important for predicting drug interactions, side effects, and drug efficacy.

Inhibition of MST1 and Restoration of Pancreatic β-Cells

Neratinib is an MST1 inhibitor and has been shown to restore pancreatic β-cells . This suggests potential applications in the treatment of diabetes .

作用机制

Target of Action

Neratinib dimethylamine N-oxide is an irreversible inhibitor of the HER-2 receptor tyrosine kinase . The primary targets of this compound are the Epidermal Growth Factor Receptors (EGFR) , specifically HER1, HER2, and HER4 . These receptors play a crucial role in cell growth and differentiation .

Mode of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This irreversible inhibition prevents the autophosphorylation of tyrosine residues on the receptor, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Biochemical Pathways

The inhibition of EGFR, HER2, and HER4 by Neratinib affects the downstream signaling pathways, including the mitogen-activated protein kinase and Akt pathways . These pathways are involved in cell proliferation and survival, so their inhibition can lead to reduced tumor growth .

Pharmacokinetics

Neratinib and its major active metabolites M3, M6, and M7 have a Tmax (time to reach maximum concentration in the blood) of 2-8 hours . Administration with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold . Administration with gastric acid-reducing agents such as proton pump inhibitors reduces Cmax by 71% and total exposure by 65% .

Result of Action

The result of Neratinib’s action is the inhibition of tumor growth. It exhibits antitumor action against carcinomas that are positive for EGFR, HER2, and HER4 . In clinical studies, Neratinib has shown efficacy in the treatment of early-stage HER2-positive breast cancer, following adjuvant trastuzumab-based therapy .

Action Environment

The action of Neratinib can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can increase the bioavailability of the drug . Additionally, the use of certain medications, such as proton pump inhibitors, can significantly reduce the bioavailability of Neratinib . Therefore, these factors should be considered when administering Neratinib to ensure optimal efficacy.

安全和危害

属性

IUPAC Name |

(E)-4-[[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2,3)39)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVEVQWSRJACN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1376615-55-2 | |

| Record name | Neratinib dimethylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376615552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NERATINIB DIMETHYLAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUH15J9Q1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)

![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)